molecular formula C20H15Cl2FN2O3 B4229905 3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B4229905
M. Wt: 421.2 g/mol
InChI Key: KTKPVSZLTSJFPY-UHFFFAOYSA-N
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Description

3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dichlorobenzoyl group, a fluorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.

    Attachment of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be attached through an acylation reaction, where the pyrrole derivative reacts with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Pharmaceuticals: The compound is explored for its potential use in developing new therapeutic agents.

    Materials Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with molecular targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities.

Properties

IUPAC Name

3-[1-[(2,4-dichlorobenzoyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3/c21-13-3-8-16(17(22)11-13)20(28)24-25-15(7-10-19(26)27)6-9-18(25)12-1-4-14(23)5-2-12/h1-6,8-9,11H,7,10H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKPVSZLTSJFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2NC(=O)C3=C(C=C(C=C3)Cl)Cl)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 4
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 5
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid
Reactant of Route 6
3-[1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

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